1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE
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Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE is a chemical compound with a complex structure that includes a benzodioxine ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride with 4-propylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological targets.
Industry: This compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PIPERIDINAMINE: This compound has a similar structure but with a piperidinamine group instead of a propylpiperazine group.
2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL CHLORIDE: This is a precursor used in the synthesis of various benzodioxine derivatives
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-propylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-7-17-8-10-18(11-9-17)16(19)15-12-20-13-5-3-4-6-14(13)21-15/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUONWUMGUNRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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